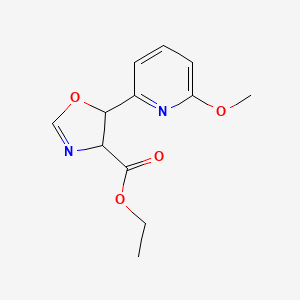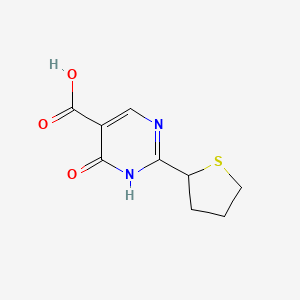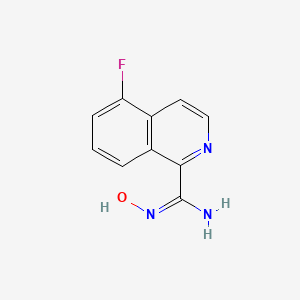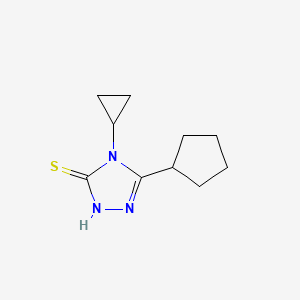![molecular formula C10H21NO2 B13174386 1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is characterized by the presence of an oxolane ring, an aminomethyl group, and a dimethylpropanol moiety. It is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(aminomethyl)oxolane with 2,2-dimethylpropan-1-ol under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring and dimethylpropanol moiety contribute to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure with an ethan-1-ol moiety instead of dimethylpropan-1-ol.
3-(Aminomethyl)tetrahydrofuran: Contains a tetrahydrofuran ring with an aminomethyl group.
3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Features a piperazinyl group and oxolan-2-one structure.
Uniqueness
1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
1-[3-(aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-9(2,3)8(12)10(6-11)4-5-13-7-10/h8,12H,4-7,11H2,1-3H3 |
Clave InChI |
XQVMHUFNTKFCDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1(CCOC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)


![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)







![1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)

![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
